molecular formula C5H5N5S B190253 5-amino-4-cyano-1H-pyrazole-1-carbothioamide CAS No. 198715-79-6

5-amino-4-cyano-1H-pyrazole-1-carbothioamide

Cat. No.: B190253
CAS No.: 198715-79-6
M. Wt: 167.19 g/mol
InChI Key: DQNCREYHUTYEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-cyano-1H-pyrazole-1-carbothioamide ( 198715-79-6) is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. It features a pyrazole core substituted with an amino group, a cyano group, and a carbothioamide moiety, yielding the molecular formula C 5 H 5 N 5 S and a molecular weight of 167.19 g/mol . This specific arrangement of functional groups makes it a versatile building block for the synthesis of more complex, biologically active molecules. Pyrazole carbothioamide derivatives, such as this compound, are extensively studied for their diverse biological activities . Research indicates potential applications as antimicrobial, anticancer, and enzyme-inhibitory agents . The mechanism of action in biological systems often involves interaction with specific molecular targets; for instance, some related pyrazole carbothioamides are potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) and MAP kinase, potentially through coordination with metal ions in the enzymes' active sites . The electron-withdrawing cyano group may further enhance binding affinity to biological targets, such as the ATP pockets in kinases, a feature observed in other nitrile-containing pharmaceuticals . The compound can be synthesized via several efficient methods. A classical approach involves the cyclocondensation of thiosemicarbazide with cyanoacetate derivatives under basic conditions . A modern, atom-economical alternative is a one-pot multicomponent reaction using hydrazine hydrate, arylidene malononitrile, and isothiocyanates, catalyzed by systems like HAp/ZnCl 2 nano-flakes, which can achieve high yields under mild conditions . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

5-amino-4-cyanopyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5S/c6-1-3-2-9-10(4(3)7)5(8)11/h2H,7H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNCREYHUTYEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1C#N)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Hydrazine-Based Cyclization

The earliest reported synthesis of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide involves the cyclocondensation of thiosemicarbazide with ethyl cyanoacetate derivatives under basic conditions. For example, 4-cyano-3-(octadecylamino)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide was synthesized by refluxing a cyanoacrylate precursor with thiosemicarbazide in ethanol using sodium as a base. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the cyano group, followed by cyclization and dehydrogenation.

Key Conditions :

  • Solvent: Ethanol

  • Catalyst: Sodium metal

  • Temperature: Reflux (~78°C)

  • Reaction Time: 5–6 hours

  • Yield: 63–75%

Mechanistic Insights

Density Functional Theory (DFT) calculations reveal that the planar pyrazole ring forms through a six-membered transition state, stabilized by intramolecular hydrogen bonding between the amino and thiocarbonyl groups. The reaction is highly sensitive to steric effects; bulky substituents on the cyanoacetate precursor reduce yield due to hindered cyclization.

One-Pot Multicomponent Reaction Using Nano-Catalysts

HAp/ZnCl₂-Catalyzed Synthesis

A modern one-pot method employs hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of hydroxyapatite/zinc chloride (HAp/ZnCl₂) nano-flakes. This atom-economical approach eliminates intermediate isolation steps, achieving yields up to 89% under mild conditions (60–70°C, 2–3 hours). The nano-catalyst enhances reaction efficiency by providing a high surface area for simultaneous adsorption of reactants.

Optimized Parameters :

ParameterValue
Catalyst Loading10 mol% HAp/ZnCl₂
SolventEthanol/Water (3:1)
Temperature60–70°C
Time2–3 hours

Substrate Scope and Limitations

The method tolerates diverse arylidene malononitriles (e.g., 4-chlorobenzylidene, 4-nitrobenzylidene) and isothiocyanates (alkyl, aryl). However, electron-deficient isothiocyanates require longer reaction times (4–5 hours) due to reduced nucleophilicity.

Fe(II)-Catalyzed Transannulation of Isoxazoles

Reaction Design and Scope

Although initially developed for pyrrole synthesis, Fe(II)-catalyzed transannulation of 5-alkoxyisoxazoles with malononitrile has been adapted for pyrazole derivatives. The method involves C–O bond cleavage of the isoxazole ring, followed by rearrangement and cyclization to form the pyrazole core.

Representative Procedure :

  • Substrate : 5-Methoxyisoxazole

  • Catalyst : FeCl₂ (5 mol%)

  • Additive : Triethylamine (1.2 equiv)

  • Solvent : Acetonitrile

  • Yield : 68%

Mechanistic Studies

DFT calculations indicate a stepwise mechanism: (1) Fe(II) coordinates to the isoxazole oxygen, facilitating ring opening; (2) malononitrile attacks the electrophilic carbon, forming a nitrile intermediate; (3) intramolecular cyclization yields the pyrazole product. The method’s major limitation is the limited commercial availability of substituted isoxazoles.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Resin-Bound Thiosemicarbazide Approach

A less conventional but scalable method involves immobilizing thiosemicarbazide on Merrifield resin. The resin-bound reagent reacts with cyanoacetamide derivatives in DMF at 80°C, followed by cleavage with trifluoroacetic acid (TFA). This approach simplifies purification but suffers from lower yields (50–55%) due to incomplete resin functionalization.

Advantages :

  • Eliminates aqueous workup

  • Reusable resin (up to 3 cycles)

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)CatalystScalability
Cyclocondensation63–755–6SodiumModerate
Multicomponent85–892–3HAp/ZnCl₂High
Fe(II) Transannulation686FeCl₂Low
Solid-Phase50–558NoneHigh

The multicomponent method offers the best balance of yield, time, and scalability, making it preferable for industrial applications. Classical cyclocondensation remains valuable for small-scale synthesis of analogs with bulky substituents .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-cyano-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrazine hydrate, arylidene malononitrile, and isothiocyanates. Reaction conditions often involve moderate temperatures (60-70°C) and the presence of catalysts such as zinc chloride nano-flakes .

Major Products

The major products formed from reactions involving this compound include various substituted pyrazole derivatives, which can exhibit significant biological activities .

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-1H-pyrazole-1-carbothioamide in biological systems involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it blocks the enzyme cyclooxygenase-2, which is responsible for the formation of pro-inflammatory prostaglandins . This inhibition reduces inflammation and pain. The compound’s structure allows it to fit into the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 5-amino-4-cyano-1H-pyrazole-1-carbothioamide with key pyrazole derivatives reported in the literature:

Compound Name (CAS/Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 5-NH₂, 4-CN, 1-SC(NH₂) C₅H₆N₆S 182.21 High polarity due to -CN and -NH₂; potential kinase inhibition
5-Amino-1H-pyrazole-4-carbothioamide (34954-13-7) 5-NH₂, 4-H, 1-SC(NH₂) C₄H₆N₄S 142.18 Lower boiling point (467°C) vs. cyano analogue; logP = 0.18
5-(4-Cl-Ph)-3-Ph-4,5-dihydro-1H-pyrazole-1-carboximidamide 3-Ph, 5-(4-Cl-Ph), 1-C(NH)NH₂ C₁₇H₁₅ClN₄ 310.78 Antimicrobial activity; Cl substituent enhances lipophilicity
5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 3-nitroisoxazole, 5-aryl, 1-SC(NH₂) ~C₂₀H₁₆N₆O₃S ~444.45 Anticancer activity; nitro group enhances redox reactivity
5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide (1416340-32-3) 5-NH₂, 4-CONH₂, 1-(3-OCH₃-Ph) C₁₁H₁₁N₅O₂ 245.24 Carboxamide vs. carbothioamide; methoxy improves solubility

Key Differences and Trends

Electronic and Steric Effects
  • Cyano Group (Position 4): The cyano substituent in the target compound increases electron-withdrawing effects, lowering the pKa of the adjacent amino group compared to the non-cyano analogue (CAS 34954-13-7) . This enhances electrophilicity at position 4, favoring nucleophilic substitution reactions.
  • Carbothioamide vs.
Physicochemical Properties
  • The cyano group elevates the boiling point (estimated >500°C) and density (~1.8 g/cm³) relative to the non-cyano analogue (boiling point 467°C, density 1.6 g/cm³) .
  • The carbothioamide moiety increases thermal stability but may reduce aqueous solubility compared to carboxamides .

Pharmacological Potential

  • Pyrazole carbothioamides are potent inhibitors of cyclooxygenase-2 (COX-2) and MAP kinase due to their ability to coordinate with metal ions in enzyme active sites .
  • The cyano group’s electron-withdrawing nature may enhance binding to ATP pockets in kinases, as seen in structurally related nitrile-containing drugs .

Biological Activity

5-Amino-4-cyano-1H-pyrazole-1-carbothioamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound contains a pyrazole ring with amino, cyano, and carbothioamide functional groups. The synthesis typically involves a one-pot multicomponent reaction, often catalyzed by alumina-silica-supported manganese dioxide in water, yielding high efficiency.

Synthetic Route

  • Reactants : Substituted benzaldehydes, malononitrile, and phenyl hydrazine.
  • Conditions : Moderate temperatures (60-70°C) with catalysts like zinc chloride nano-flakes.

Biological Activity

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

The compound exhibits its biological effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By blocking COX-2, it reduces the formation of pro-inflammatory prostaglandins. Additionally, it has been investigated for its ability to interact with other molecular targets relevant to cancer therapy.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. A notable study reported IC50 values for different pyrazole derivatives against human cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF73.79
This compoundSF-26812.50
This compoundNCI-H46042.30

These values indicate significant cytotoxic potential, suggesting that the compound can effectively inhibit tumor growth .

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has shown promise as a COX-2 inhibitor. This activity is crucial for developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

  • Substitution Patterns : Variations in the amino and cyano groups can lead to different biological profiles.

Research indicates that derivatives of this compound can exhibit improved potency and selectivity against specific molecular targets involved in cancer progression and inflammation .

Q & A

Q. How to design derivatives with reduced cytotoxicity while maintaining efficacy?

  • Methodological Answer :
  • Cytotoxicity Screening : Use primary human fibroblasts (e.g., HFF-1) to establish selectivity indices (SI = IC50_{50} cancer cells / IC50_{50} normal cells).
  • Metabolomics : Identify metabolic pathways affected by the compound (e.g., glycolysis, oxidative phosphorylation) via LC-MS-based metabolomics .
  • Structural Simplification : Remove the cyano group or replace the carbothioamide with a carboxamide to reduce reactive metabolite formation .

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